N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide
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Overview
Description
N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide is an organic compound belonging to the class of furan derivatives Furan derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with 2,3-dimethoxy-2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its furan moiety.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)furan-2-carboxamide
- N-(2,3-dimethoxyphenyl)furan-3-carboxamide
- N-(2-methoxy-2-methylpropyl)furan-3-carboxamide
Uniqueness
N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of the 2,3-dimethoxy-2-methylpropyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(15-3,8-14-2)7-12-10(13)9-4-5-16-6-9/h4-6H,7-8H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUJNTAXUJHVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=COC=C1)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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